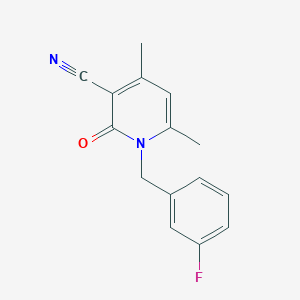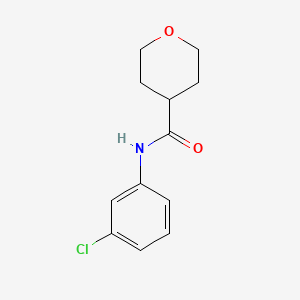![molecular formula C13H12ClN3O B7539374 azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone, also known as CP-544326, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of inflammatory cytokines and to reduce pain in models of acute and chronic pain. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have good oral bioavailability and has a long half-life in animals. However, one limitation of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of analogs of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone with improved solubility and selectivity for COX-2.
Synthesis Methods
The synthesis of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with 3-methyl-2-butanone to form the corresponding pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with azetidine-2,4-dione to form azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone.
Scientific Research Applications
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
properties
IUPAC Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13(18)17-6-3-7-17/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUIZUZUJGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)




![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
